[(4-Bromo-3-fluorophenyl)methyl](ethyl)methylamine
Overview
Description
The compound seems to be an organic compound that likely belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds like “[ (4-Bromo-3-fluorophenyl)methyl]dimethylamine” is given by the linear formula: C9H11BrFN . The InChI code for this compound is 1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(4-Bromo-3-fluorophenyl)(methyl)sulfane” include a molecular formula of C7H6BrFS, an average mass of 221.090 Da, and a monoisotopic mass of 219.935760 Da .Scientific Research Applications
Chemical Synthesis and Structural Characterization
(4-Bromo-3-fluorophenyl)methylmethylamine and its derivatives play a crucial role in the synthesis of various complex organic molecules. For instance, compounds like 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl are synthesized from derivatives of ethyl 4-chloroacetoacetate, which are structurally similar to (4-Bromo-3-fluorophenyl)methylmethylamine. These syntheses involve multi-step reactions including Sulfide etherification, Aminating, and Nenitzescu reactions, indicating the compound's utility in complex chemical transformations (L. Dan, 2006).
Pharmacology and Biological Activities
Various derivatives structurally similar to (4-Bromo-3-fluorophenyl)methylmethylamine have been explored for their pharmacological properties. For instance, studies have evaluated the antinociceptive activities of compounds like methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate and related compounds in animal models, suggesting their potential in pain management (W. Masocha, S. Kombian, I. Edafiogho, 2016). Additionally, compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, having structural similarities, have been synthesized and evaluated as potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, demonstrating the diverse bioactive potential of these compounds (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Anticancer Research
Compounds with structural similarities to (4-Bromo-3-fluorophenyl)methylmethylamine have been synthesized and evaluated for their anticancer activities. For instance, a series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and assessed for their antiproliferative activity against human cervical carcinoma (HeLa) cell line, indicating the relevance of such structures in cancer research and potential treatment strategies (P. Parthiban, R. Pallela, Se-Kwon Kim, D. Park, Y. Jeong, 2011).
Synthesis and Analytical Characterization
The compound and its derivatives have been used in the synthesis and analytical characterization of various chemical entities. Research chemicals like 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) have been synthesized and characterized, indicating the compound's significance in developing novel substances with potential clinical applications or research purposes (M. Dybek, J. Wallach, P. Kavanagh, Tristan Colestock, Nadine Filbman, Geraldine Dowling, F. Westphal, S. Elliott, A. Adejare, S. Brandt, 2019).
Safety and Hazards
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(11)10(12)6-8/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXVULZHVSDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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